N-(4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are used as antibiotics, diuretics, and anticonvulsants .
Molecular Structure Analysis
The molecule contains a furan ring, which is a five-membered aromatic ring with oxygen. It also has a sulfonamide group attached to a phenyl ring, and a methoxyethyl group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis under acidic or basic conditions. The furan ring might undergo electrophilic aromatic substitution .Scientific Research Applications
Antibacterial Activity
A study by Abdel‐Hafez et al. (2018) synthesized a series of derivatives including (N-substituted)sulfamoyl)phenyl)alpha-tocopheryl acetamide, showing potent antibacterial activities against various bacteria, notably methicillin-resistant Staphylococcus aureus, suggesting potential applications in treating bacterial infections (Abdel‐Hafez et al., 2018).
Electronic and Biological Interactions
Bharathy et al. (2021) investigated the structural parameter, electron behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide using computational methods. They analyzed its reactivity and potential for biological activities through molecular docking, indicating its applications in understanding drug mechanisms (Bharathy et al., 2021).
Antimicrobial Evaluation
In another study, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety. They evaluated the in vitro antibacterial and antifungal activities of these compounds, suggesting their use as antimicrobial agents (Darwish et al., 2014).
Anti-Tuberculosis Activity
Bai et al. (2011) conducted a synthesis and in vitro evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for anti-tuberculosis activity. This highlights the compound's potential in developing treatments for tuberculosis (Bai et al., 2011).
Antimicrobial Activity Studies
Fahad (2017) explored the synthesis of new azo complexes driven from N-(4-hydroxyphenyl) acetamide, demonstrating their antimicrobial activity. This suggests the compound's application in developing new antimicrobial agents (Fahad, 2017).
Mechanism of Action
Target of Action
Similar compounds with furan and sulfamoyl groups have been known to interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred that the compound interacts with its targets through the sulfamoyl group, which is a common moiety in many pharmacologically active compounds .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide .
Future Directions
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYPWBUWXJWUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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